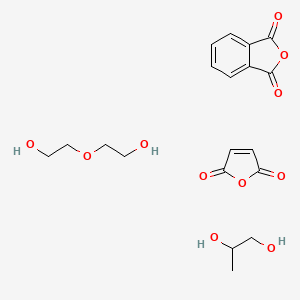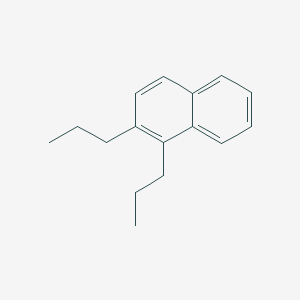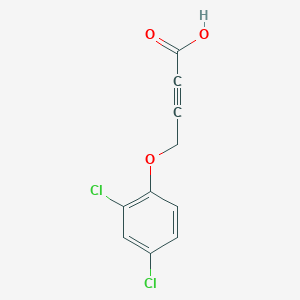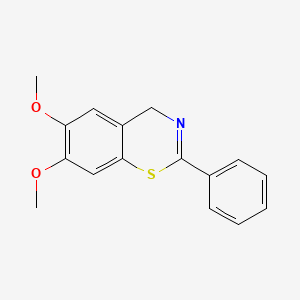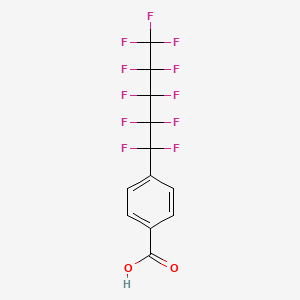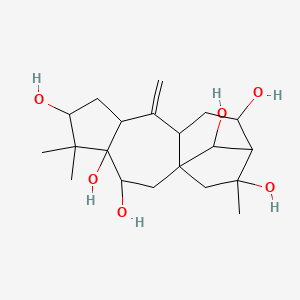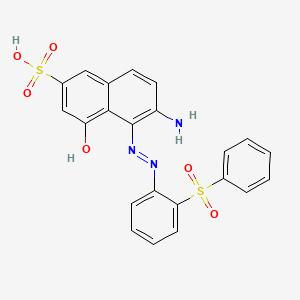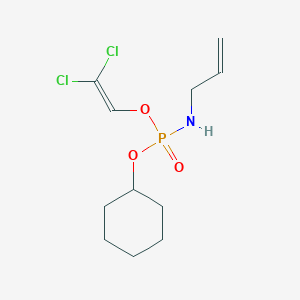
Bis(tetraphenylphosphanium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tetraphenylphosphanium) sulfate is a chemical compound with the formula (C(_6)H(_5)P)(_4)SO(_4) It consists of two tetraphenylphosphanium cations and one sulfate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetraphenylphosphanium) sulfate typically involves the reaction of tetraphenylphosphonium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 2 (C_6H_5)_4PCl + H_2SO_4 \rightarrow [(C_6H_5)_4P]_2SO_4 + 2 HCl ]
The reaction is usually conducted in an organic solvent such as acetone or ethanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through multiple recrystallization steps to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tetraphenylphosphanium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The tetraphenylphosphanium cations can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Bis(tetraphenylphosphanium) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(tetraphenylphosphanium) sulfate involves its interaction with various molecular targets. The tetraphenylphosphanium cations can interact with nucleophiles, while the sulfate anion can participate in ionic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Uniqueness
Bis(tetraphenylphosphanium) sulfate is unique due to the presence of the sulfate anion, which imparts distinct chemical properties compared to other tetraphenylphosphonium salts
Eigenschaften
CAS-Nummer |
23850-41-1 |
|---|---|
Molekularformel |
C48H40O4P2S |
Molekulargewicht |
774.8 g/mol |
IUPAC-Name |
tetraphenylphosphanium;sulfate |
InChI |
InChI=1S/2C24H20P.H2O4S/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h2*1-20H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
DMAAYBXYFNPVEY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


